1-(2,6-Dichlorophenyl)-2-indolinone

Catalog No.
S595677
CAS No.
15362-40-0
M.F
C14H9Cl2NO
M. Wt
278.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,6-Dichlorophenyl)-2-indolinone

CAS Number

15362-40-0

Product Name

1-(2,6-Dichlorophenyl)-2-indolinone

IUPAC Name

1-(2,6-dichlorophenyl)-3H-indol-2-one

Molecular Formula

C14H9Cl2NO

Molecular Weight

278.1 g/mol

InChI

InChI=1S/C14H9Cl2NO/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(17)18/h1-7H,8H2

InChI Key

JCICIFOYVSPMHG-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2N(C1=O)C3=C(C=CC=C3Cl)Cl

Synonyms

1-(2,6-Dichlorophenyl)-1,3-dihydro-2H-indol-2-one; 1-(2,6-Dichlorophenyl)oxindole; N-(2,6-dichlorophenyl)-2-indolinone; NSC 621845; Diclofenac Lactam

Canonical SMILES

C1C2=CC=CC=C2N(C1=O)C3=C(C=CC=C3Cl)Cl

Synthesis and Characterization:

1-(2,6-Dichlorophenyl)-2-indolinone is a well-characterized organic molecule with the CAS number 15362-40-0. Its synthesis has been reported in various scientific publications, including a detailed procedure outlined in the journal "Synthesis" []. The characterization of the synthesized compound typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [].

Biological Activity Exploration:

Research has explored the potential biological activities of 1-(2,6-Dichlorophenyl)-2-indolinone. Studies suggest that it might possess:

  • Antimicrobial activity: A study published in "Farmaco" investigated the compound's antibacterial and antifungal properties, demonstrating moderate activity against some bacterial and fungal strains [].
  • Antioxidant activity: Research published in "Bioorganic & Medicinal Chemistry" explored the compound's free radical scavenging activity, suggesting potential antioxidant properties [].

1-(2,6-Dichlorophenyl)-2-indolinone is a chemical compound with the molecular formula C₁₄H₁₁Cl₂NO₂ and a molecular weight of 296.15 g/mol. It is characterized by its melting point of 156-158 °C and a predicted boiling point of approximately 412 °C. The compound is a derivative of indolinone, featuring a dichlorophenyl group at the 1-position and an indole structure at the 2-position, making it structurally unique among its class. It is also known by several synonyms, including diclofenac acid and diclofenac free acid, highlighting its relationship to the non-steroidal anti-inflammatory drug, diclofenac .

1-(2,6-Dichlorophenyl)-2-indolinone itself doesn't have a known mechanism of action in biological systems. Its significance lies in its conversion to Diclofenac, which acts by inhibiting the enzymes cyclooxygenase (COX-1 and COX-2), leading to reduced prostaglandin synthesis and anti-inflammatory effects [].

  • Mild skin and eye irritation
  • Potential respiratory irritation if inhaled as dust
  • Unknown extent of toxicity

  • Oxidation: This compound can be oxidized to yield diclofenac.
  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to produce diclofenac and the corresponding amine.
  • Substitution: It can undergo nucleophilic substitution reactions with various reagents .

These reactions are significant for its potential applications in medicinal chemistry and drug synthesis.

The compound exhibits notable biological activities, primarily attributed to its anti-inflammatory properties. It functions as a prodrug for diclofenac, which is known for its efficacy in reducing inflammation and pain. The mechanisms of action include:

  • Inhibition of Cyclooxygenase Enzymes: It inhibits the cyclooxygenase pathway, leading to decreased production of prostaglandins.
  • Inhibition of Lipoxygenase Pathway: This results in reduced leukotriene production.
  • Modulation of Arachidonic Acid Release: It influences the availability of arachidonic acid, further contributing to its anti-inflammatory effects .

Additionally, indole derivatives like this compound have been associated with various biological activities, including antiviral and anticancer properties.

The synthesis of 1-(2,6-Dichlorophenyl)-2-indolinone can be achieved through several methods:

  • Using Diclofenac as Raw Material:
    • An organic mixed solvent is added to dissolve diclofenac completely.
    • Thionyl chloride is introduced at room temperature, followed by a controlled reaction at moderate temperatures to obtain a crude product.
    • The mixture is filtered and washed to yield the final product .
  • Alternative Synthetic Route:
    • A mixture of N-chloroacetyl-N-phenyl-2,6-dichloroaniline and aluminum chloride is heated, followed by cooling and extraction processes that yield 1-(2,6-Dichlorophenyl)-2-indolinone .

These methods highlight the versatility in synthesizing this compound while achieving high yields.

1-(2,6-Dichlorophenyl)-2-indolinone has several applications:

  • Pharmaceuticals: Primarily used as an active ingredient in anti-inflammatory medications.
  • Research: Studied for its potential in developing new therapeutic agents due to its diverse biological activities.
  • Chemical Intermediates: Serves as a precursor in synthesizing other pharmaceutical compounds .

Studies indicate that 1-(2,6-Dichlorophenyl)-2-indolinone interacts with various biological targets:

  • Mitogen-Activated Protein Kinase 14: It binds with high affinity to this target, influencing cellular signaling pathways involved in inflammation and pain.
  • Receptor Binding: The compound has shown potential for binding interactions with multiple receptors due to its indole structure .

These interactions are critical for understanding its pharmacological profile and therapeutic applications.

Several compounds share structural similarities with 1-(2,6-Dichlorophenyl)-2-indolinone. Below are some notable examples:

Compound NameStructural FeaturesUnique Aspects
DiclofenacContains a phenyl acetic acid moietyWell-established anti-inflammatory agent
IndomethacinIndole derivative with methyl groupPotent anti-inflammatory but has different side effects
NimesulideContains a sulfonamide groupSelectively inhibits cyclooxygenases
MeloxicamContains a thiazole ringSelective COX-2 inhibitor

1-(2,6-Dichlorophenyl)-2-indolinone is unique due to its specific dichlorophenyl substitution and distinct mechanism of action compared to these similar compounds. Its prodrug nature allows for different pharmacokinetic properties when compared to other non-steroidal anti-inflammatory drugs.

XLogP3

3.8

Hydrogen Bond Acceptor Count

1

Exact Mass

277.0061193 g/mol

Monoisotopic Mass

277.0061193 g/mol

Heavy Atom Count

18

Appearance

Off-White to Light Brown Solid

Melting Point

115-119 °C

UNII

CL5Y02756K

GHS Hazard Statements

Aggregated GHS information provided by 65 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 65 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 63 of 65 companies with hazard statement code(s):;
H302 (15.87%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (84.13%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (84.13%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (84.13%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

15362-40-0

Wikipedia

1-(2,6-dichlorophenyl)indolin-2-one

Dates

Modify: 2023-08-15

Explore Compound Types